molecular formula C17H12N4O2S B2651760 4-cyano-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide CAS No. 886908-90-3

4-cyano-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide

Cat. No.: B2651760
CAS No.: 886908-90-3
M. Wt: 336.37
InChI Key: PNMXRTGHRUWKHG-UHFFFAOYSA-N
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Description

4-cyano-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Scientific Research Applications

In medicinal chemistry, it has shown promise as a precursor for the synthesis of biologically active heterocyclic compounds . These compounds have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. In material science, oxadiazole derivatives are known for their electronic properties and have been explored for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, the mechanism of action would relate to how the compound interacts with biological systems .

Future Directions

The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a medicinal compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in biological systems .

Chemical Reactions Analysis

4-cyano-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified oxadiazole derivatives with different functional groups.

Comparison with Similar Compounds

4-cyano-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide can be compared with other similar compounds, such as 4-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]benzamide . While both compounds share a similar core structure, the presence of different substituents (e.g., chloro vs. oxadiazole) can significantly impact their chemical properties and biological activities. The unique combination of cyano, oxadiazole, and methylsulfanyl groups in this compound makes it distinct and potentially more versatile for various applications.

Properties

IUPAC Name

4-cyano-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c1-24-14-5-3-2-4-13(14)16-20-21-17(23-16)19-15(22)12-8-6-11(10-18)7-9-12/h2-9H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMXRTGHRUWKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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